molecular formula C5H6BF3KNO B1632567 Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate CAS No. 1111732-84-3

Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate

Cat. No.: B1632567
CAS No.: 1111732-84-3
M. Wt: 203.01 g/mol
InChI Key: RPKZLOBOOBEILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in the presence of a palladium catalyst.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • Potassium (bromomethyl)trifluoroborate
  • Potassium trimethylsilanolate
  • 3-Hydroxy-5-methylisoxazole
  • Potassium sulfite
  • 3,4-Difluorophenylacetylene
  • Potassium hydroxide
  • 3,5-Dimethylbenzenethiol

Comparison: Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate is unique due to its specific structure and the presence of both the isoxazole and trifluoroborate groups. This combination imparts distinct chemical properties and reactivity, making it a valuable reagent in organic synthesis and a potential therapeutic agent. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional group compatibility .

Properties

IUPAC Name

potassium;(3,5-dimethyl-1,2-oxazol-4-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3NO.K/c1-3-5(6(7,8)9)4(2)11-10-3;/h1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKZLOBOOBEILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(ON=C1C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 2
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 3
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 5
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate
Reactant of Route 6
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate

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